molecular formula C16H15Cl2N5 B7059951 2-[4-(2,6-Dichlorophenyl)piperazin-1-yl]-6-methylpyrimidine-4-carbonitrile

2-[4-(2,6-Dichlorophenyl)piperazin-1-yl]-6-methylpyrimidine-4-carbonitrile

Cat. No.: B7059951
M. Wt: 348.2 g/mol
InChI Key: FLJUVPRYCJZBQC-UHFFFAOYSA-N
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Description

2-[4-(2,6-Dichlorophenyl)piperazin-1-yl]-6-methylpyrimidine-4-carbonitrile is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Chemical Reactions Analysis

2-[4-(2,6-Dichlorophenyl)piperazin-1-yl]-6-methylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

    Cyclization: The compound can form cyclic structures through intramolecular reactions.

Mechanism of Action

The mechanism of action of 2-[4-(2,6-Dichlorophenyl)piperazin-1-yl]-6-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-[4-(2,6-Dichlorophenyl)piperazin-1-yl]-6-methylpyrimidine-4-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-(2,6-dichlorophenyl)piperazin-1-yl]-6-methylpyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N5/c1-11-9-12(10-19)21-16(20-11)23-7-5-22(6-8-23)15-13(17)3-2-4-14(15)18/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJUVPRYCJZBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=C(C=CC=C3Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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